molecular formula C12H16Cl2N2 B1434080 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride CAS No. 1440535-67-0

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride

Cat. No.: B1434080
CAS No.: 1440535-67-0
M. Wt: 259.17 g/mol
InChI Key: FKZCFEMTXDPDON-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride is a chemical compound offered for research and development purposes. With the molecular formula C12H15ClN2•HCl and a molecular weight of 259.18 g/mol, this nitrile-functionalized amine serves as a valuable synthetic intermediate in organic chemistry and drug discovery. This compound is part of a class of substituted acetonitriles that are of significant interest in medicinal chemistry for the synthesis of more complex molecules. Compounds with a chlorine-substituted phenyl ring and an amino-acetonitrile core are frequently explored as precursors in the development of pharmacologically active substances . Research into related dimethylamine (DMA) derivatives highlights the potential of such structures, showing a range of activities including antimicrobial and anticancer properties . The diethylamino group in this particular compound may influence its properties and reactivity compared to its dimethylamino or methylamino analogs, making it a subject for structure-activity relationship (SAR) studies . Handling of this material requires appropriate safety precautions. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. FOR RESEARCH USE ONLY.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(diethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2.ClH/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10;/h5-8,12H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZCFEMTXDPDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C#N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-67-0
Record name Benzeneacetonitrile, 4-chloro-α-(diethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Route

The primary synthetic route for preparing this compound involves the nucleophilic substitution reaction between 4-chlorobenzyl cyanide and diethylamine. This reaction typically proceeds under controlled conditions with a suitable solvent and may require acidification to isolate the hydrochloride salt.

Reaction Scheme:

$$
\text{4-chlorobenzyl cyanide} + \text{diethylamine} \xrightarrow[\text{solvent}]{\text{catalyst/heat}} \text{2-(4-chlorophenyl)-2-(diethylamino)acetonitrile} \xrightarrow{\text{HCl}} \text{hydrochloride salt}
$$

Detailed Reaction Conditions

  • Starting Materials:

    • 4-Chlorobenzyl cyanide
    • Diethylamine (excess or stoichiometric depending on scale)
  • Solvents:

    • Ethanol or methanol are commonly used due to their ability to dissolve both reactants and facilitate the reaction.
  • Catalysts and Additives:

    • The reaction may proceed without a catalyst; however, mild acid catalysts or bases can be used to optimize reaction rates.
    • Acidification with hydrochloric acid is performed post-reaction to precipitate or crystallize the hydrochloride salt.
  • Temperature and Time:

    • Reaction temperatures range from ambient (25°C) to reflux conditions (~60-80°C) depending on solvent and scale.
    • Reaction times vary from several hours to overnight to ensure complete conversion.

Industrial Scale Considerations

  • Batch Reaction:
    Large-scale synthesis is typically conducted in batch reactors with controlled stirring and temperature regulation to maintain consistent quality.

  • Purification:

    • Recrystallization from suitable solvents (e.g., ethanol/water mixtures) is employed to enhance purity.
    • Chromatographic techniques may be used for further purification if necessary.
  • Yield Optimization:

    • Reaction parameters such as molar ratios, solvent choice, and temperature are optimized to maximize yield and minimize by-products.

Alternative Synthetic Approaches

While the primary method involves direct amination of 4-chlorobenzyl cyanide, alternative synthetic strategies may include:

Data Table: Summary of Preparation Parameters

Parameter Description/Condition Notes
Starting Materials 4-Chlorobenzyl cyanide, diethylamine High purity recommended
Solvent Ethanol or Methanol Facilitates nucleophilic substitution
Catalyst None or mild acid/base Optional, depending on conditions
Temperature 25°C to reflux (~60-80°C) Adjusted to optimize reaction rate
Reaction Time 4 to 24 hours Ensures complete conversion
Work-up Acidification with HCl to form hydrochloride salt Precipitates product for isolation
Purification Recrystallization or chromatography To achieve high purity
Yield Typically high (>70%) Depends on scale and optimization

Research Findings and Analysis

Reaction Mechanism Insights

  • The reaction proceeds via nucleophilic attack of the diethylamine nitrogen on the electrophilic carbon of the 4-chlorobenzyl cyanide’s nitrile group, forming the substituted acetonitrile.
  • Acidification stabilizes the tertiary amine as its hydrochloride salt, improving isolation and storage stability.

Reaction Optimization

  • Solvent polarity significantly affects reaction rate and yield; protic solvents like ethanol promote better solubility and reaction kinetics.
  • Excess diethylamine can drive the reaction to completion but requires removal during purification.
  • Temperature control is crucial to prevent side reactions such as hydrolysis or polymerization of nitrile groups.

Purity and Characterization

  • Purity is confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
  • The hydrochloride salt form enhances crystallinity and stability, facilitating handling and formulation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used and the specific reaction conditions.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across various scientific domains:

1. Organic Chemistry:

  • Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities .

2. Biological Studies:

  • Enzyme Interactions: Research indicates that this compound may interact with various enzymes, influencing biochemical pathways. Its potential for enzyme inhibition is being explored, particularly in relation to metabolic pathways .
  • Cell Culture Studies: Preliminary studies have shown that it exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). These findings suggest its potential use in cancer therapeutics .

3. Medicinal Chemistry:

  • Therapeutic Potential: Investigations are ongoing into its pharmacological properties, with a focus on its possible applications as a precursor for pharmaceutical compounds. The compound’s unique structure may confer specific biological activities that could be harnessed for therapeutic purposes .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride:

  • Cytotoxicity Against Cancer Cells: In vitro studies demonstrated that this compound has selective cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it showed significant activity against MCF-7 cells with an IC50 value indicative of effective inhibition .
  • Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it may inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids . Such inhibition could lead to new insights into metabolic regulation and therapeutic interventions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Aromatic Ring

a. 2-(Diethylamino)-2-(p-tolyl)acetonitrile Hydrochloride
  • Structural Difference : The 4-chlorophenyl group is replaced with a 4-methylphenyl (p-tolyl) group.
  • Impact : The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing chloro substituent. This alters reactivity in electrophilic substitution and may reduce binding affinity to targets requiring halogen interactions (e.g., receptor hydrophobic pockets) .
  • Synthesis: Both compounds likely share similar synthetic routes, such as nucleophilic substitution of chloro or methyl precursors with diethylaminoethyl chloride hydrochloride .
b. 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride
  • Structural Difference: The 4-methoxyphenyl group and phenethylamino substituent replace the 4-chlorophenyl and diethylamino groups.
  • The phenethylamino group introduces a larger hydrophobic moiety, which could enhance CNS penetration but reduce aqueous solubility compared to diethylamino .

Modifications to the Amino Group

a. 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride
  • Structural Difference: A dimethylamino group replaces diethylamino, and the acetonitrile is extended to a butyronitrile chain.
  • The longer butyronitrile chain enhances lipophilicity, favoring membrane permeability but possibly slowing renal clearance .

Heterocyclic Analog: 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile

  • Structural Difference : Incorporation of a thiazole ring adjacent to the 4-chlorophenyl group.
  • Impact: The thiazole ring introduces aromatic heterocyclic character, improving metabolic stability and enabling π-π stacking interactions. However, the absence of the diethylamino group limits its basicity and ionic solubility .

Physicochemical and Pharmacokinetic Trends

Compound Key Features Solubility (Predicted) LogP (Est.) Potential Applications
Target Compound Chlorophenyl, diethylamino, HCl salt Moderate (aqueous) ~2.5 CNS agents, local anesthetics
2-(p-Tolyl) analog Methyl, diethylamino, HCl salt Lower aqueous ~3.0 Lipophilic drug intermediates
Thiazole derivative Thiazole, chlorophenyl, nitrile Low (non-ionic) ~2.8 Antimicrobials, agrochemicals
Cetirizine dihydrochloride Piperazinyl, chlorophenylbenzyl High (ionic) ~1.5 Antihistamines
  • Hydrogen Bonding: The acetamide derivative (2-(4-Chlorophenyl)acetamide, ) forms N–H⋯O bonds in crystals, enhancing solid-state stability. In contrast, the target compound’s nitrile group lacks hydrogen-bond donors, reducing crystalline cohesion but improving synthetic flexibility .

Biological Activity

2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group attached to a diethylamino acetonitrile backbone. Its chemical formula is C12_{12}H16_{16}ClN2_{2}, with a molecular weight of approximately 232.72 g/mol. The presence of the chlorophenyl group is significant as it often enhances biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest its effectiveness in inhibiting certain cancer cell lines.
  • Mechanism of Action : The compound may interact with specific molecular targets, potentially modulating enzyme activities or receptor interactions.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds, including this compound, reported the following Minimum Inhibitory Concentration (MIC) values against selected pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Candida albicans30

These results indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The following table summarizes the IC50_{50} values observed in various cancer types:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)10
A549 (Lung Cancer)15

These findings suggest that the compound may act as a potential anticancer agent, particularly against breast and cervical cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways related to cancer progression.
  • Receptor Binding : It could interact with cellular receptors, altering downstream signaling cascades that promote cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized analogs of the compound highlighted its superior activity against multidrug-resistant strains of Staphylococcus aureus compared to traditional antibiotics .
  • Anticancer Screening : In a controlled study using MCF-7 cells, treatment with varying concentrations of the compound resulted in significant apoptosis induction, as evidenced by flow cytometry analysis .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Chlorophenyl)-2-(diethylamino)acetonitrile hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a multi-step protocol (similar to AZD8931 synthesis) could start with 4-chlorobenzonitrile derivatives and diethylamine under controlled acidic/basic conditions . Yield optimization requires adjusting reaction parameters:

  • Catalysts: Use phase-transfer catalysts or Lewis acids to enhance reactivity.
  • Temperature: Maintain 60–80°C to balance kinetics and side-product formation.
  • Purification: Employ column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
    Monitoring intermediates via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of nitrile to diethylamine) can improve yields to >70% .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Confirm the presence of the diethylamino group (δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for NCH2) and aromatic protons (δ 7.3–7.6 ppm for 4-chlorophenyl) .
  • X-ray Crystallography: Resolve the twisted conformation of the acetonitrile group relative to the aromatic ring (dihedral angles ~80–85°) to validate stereochemistry .
  • HPLC-MS: Use C18 columns with acetonitrile/water (0.1% formic acid) gradients to assess purity (>98%) and detect hydrolyzed byproducts (e.g., acetamide derivatives) .

Q. What are the key physicochemical properties (e.g., solubility, stability) that must be considered during experimental design?

Methodological Answer:

  • Solubility: The hydrochloride salt is sparingly soluble in water (0.5–1.2 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for in vitro studies .
  • Stability: Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, which can hydrolyze the nitrile group to amides .
  • Thermal Stability: DSC analysis shows decomposition above 250°C, indicating suitability for high-temperature reactions only under inert atmospheres .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or environmental behavior of this compound?

Methodological Answer:

  • DFT Calculations: Model the electron-withdrawing effect of the 4-chlorophenyl group on the nitrile’s electrophilicity to predict nucleophilic attack sites .
  • Environmental Fate Modeling: Use QSAR models to estimate logP (predicted ~2.3) and biodegradation half-life (>60 days), suggesting persistence in aquatic systems .
  • Molecular Dynamics: Simulate interactions with biological targets (e.g., enzymes) to guide drug design or toxicity studies .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar compounds?

Methodological Answer:

  • Hyphenated Techniques: LC-NMR/MS can differentiate between positional isomers (e.g., 2- vs. 3-chlorophenyl derivatives) by correlating retention times with fragmentation patterns .
  • Isotopic Labeling: Use ¹³C-labeled acetonitrile groups to track hydrolysis pathways and validate NMR assignments .
  • Crystallographic Refinement: Compare experimental XRD data with simulated powder patterns to resolve ambiguities in hydrogen-bonding networks (e.g., N–H⋯Cl interactions) .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Abiotic Degradation: Conduct hydrolysis studies at varying pH (3–10) and temperatures (20–50°C) to identify stable intermediates (e.g., acetamide derivatives) .
  • Biotic Degradation: Use soil/water microcosms with LC-MS/MS to quantify microbial degradation rates and metabolite formation (e.g., chlorophenols) .
  • Ecotoxicology: Perform acute toxicity assays (e.g., Daphnia magna LC50) to evaluate ecological risks, prioritizing studies on bioaccumulation potential .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

Methodological Answer:

  • Receptor Binding Assays: Use fluorescence polarization or SPR to measure binding affinity to neuronal receptors (e.g., serotonin transporters) .
  • Enzyme Inhibition Studies: Optimize reaction buffers (pH 7.4, 37°C) and substrate concentrations to assess inhibitory effects on cytochrome P450 isoforms .
  • Cellular Uptake: Employ radiolabeled analogs (³H or ¹⁴C) with autoradiography to quantify intracellular accumulation in cancer cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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